molecular formula C18H21F2N3O B2706412 2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine CAS No. 2380083-68-9

2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine

Cat. No. B2706412
CAS RN: 2380083-68-9
M. Wt: 333.383
InChI Key: SMLIJZGRBAISHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various fields of study.

Mechanism of Action

The mechanism of action of 2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine is not fully understood. However, studies have shown that this compound may work by inhibiting certain enzymes or proteins involved in disease processes.
Biochemical and Physiological Effects
Studies have shown that 2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound has been shown to have low toxicity levels, making it a safer option for use in research studies.
One limitation of using this compound in lab experiments is its limited availability and high cost. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for the study of 2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine. One area of interest is in the development of new drugs for the treatment of cancer, neurological disorders, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Finally, future research may explore the potential use of this compound in combination with other therapeutic agents for enhanced efficacy.

Synthesis Methods

The synthesis of 2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine involves several steps. One method involves the reaction of 2,5-difluorobenzyl chloride with piperidine, followed by the addition of ethyl cyanoacetate and subsequent cyclization to form the pyrimidine ring. The final step involves the addition of a hydroxy group to the piperidine ring to form the final compound.

Scientific Research Applications

2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine has been studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, neurological disorders, and infectious diseases.

properties

IUPAC Name

2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O/c1-2-13-10-21-18(22-11-13)24-16-5-7-23(8-6-16)12-14-9-15(19)3-4-17(14)20/h3-4,9-11,16H,2,5-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLIJZGRBAISHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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